2-Chloroquinoline-3-carboxamide
Overview
Description
2-Chloroquinoline-3-carboxamide is a chemical compound that has been used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-3-carboxamide has been reported to involve the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes through a Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-3-carboxamide is complex and interesting. It has been used as a precursor for the synthesis of a wide range of heterocyclic systems .Chemical Reactions Analysis
2-Chloroquinoline-3-carboxamide undergoes various chemical reactions. These include cyclization reactions at both the aldehyde and chloro groups, reduction of the aldehyde group, and condensation reactions with active methylene compounds, hydrazine, hydroxylamine, hydrazides, (thio)semicarbazide, and urea .Scientific Research Applications
Quantum Mechanical and Spectroscopic Analysis
- Quantum Mechanical and Molecular Docking Studies : A study characterised 2-Chloroquinoline-3-carboxamide using vibrational spectra, density functional theory, and molecular docking, revealing its potential for anti-malarial and antagonist activity due to its electronic structure and interactions with proteins (Saral et al., 2020).
Synthetic Applications and Biological Evaluation
- Chemistry of 2-chloroquinoline-3-carbaldehyde : This review covers the synthesis and biological evaluation of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their use in constructing heterocyclic systems with potential synthetic and therapeutic applications (Hamama et al., 2018).
Potential Therapeutic Applications
Antimicrobial and Antitubercular Activities : Research into quinoline derivatives has demonstrated their promising antimicrobial and antitubercular potentials, indicating the versatility of 2-Chloroquinoline-3-carboxamide derivatives in drug development (Rao & Subramaniam, 2015).
PARP-1 Inhibition for Therapeutic Activity : Quinoline-8-carboxamides, related to 2-Chloroquinoline-3-carboxamide, were investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in cancer therapy, showcasing the chemical versatility and therapeutic relevance of this compound's derivatives (Lord et al., 2009).
Computational and Analytical Studies
- Computational Screening Against SARS-CoV-2 : Computational studies have identified chloroquine, a derivative of quinoline, as a potential antagonist against the SARS-CoV-2 coronavirus, underscoring the significance of quinoline derivatives in responding to global health crises (Yu et al., 2020).
Anticancer Research
- Investigating Anticancer Properties : Studies on quinoline derivatives have also focused on their anticancer properties, with certain compounds inducing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of 2-Chloroquinoline-3-carboxamide derivatives in oncology (Sonego et al., 2019).
Safety And Hazards
Future Directions
2-Chloroquinoline-3-carboxamide and its derivatives are expected to continue attracting the attention of researchers. Improvements in their synthesis, as well as novel transformations of these compounds, are anticipated to be reported in the future . The compound’s potential for future drug development is also highlighted, given the medicinal potential of quinoline and its functionalized derivatives .
properties
IUPAC Name |
2-chloroquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502348 | |
Record name | 2-Chloroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-3-carboxamide | |
CAS RN |
73776-21-3 | |
Record name | 2-Chloroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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